molecular formula C16H21N3O3 B2358059 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-75-0

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2358059
CAS No.: 1014069-75-0
M. Wt: 303.362
InChI Key: DRJKCALJAQOYPQ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a chemical compound offered for research purposes. This pyrazole carboxamide derivative is part of a class of compounds investigated for various potential applications in scientific research. Pyrazole carboxamides have been identified as a scaffold of significant interest in medicinal and agrochemical research. In agricultural contexts, structurally related compounds have demonstrated potent antifungal activity by targeting fungal mitochondrial function. Research indicates that similar pyrazole carboxamides can disrupt the mitochondrial membrane potential and inhibit key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), leading to impaired energy production and cell death in plant pathogens like Rhizoctonia solani . In pharmacological research, pyrazole carboxamide derivatives are explored for their bioactive properties. Studies on analogous compounds have shown potential in modulating nuclear receptors, such as the Farnesoid X Receptor (FXR), suggesting a role in researching metabolic diseases . Furthermore, some derivatives in this chemical family have exhibited notable antioxidant and antiproliferative activities in vitro, making them subjects of interest in oncology and oxidative stress research . This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-19-11-13(16(18-19)22-5-2)15(20)17-10-12-8-6-7-9-14(12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJKCALJAQOYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

The pyrazole-4-carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. For instance, refluxing the acid with SOCl2 in dichloromethane for 4 hours produces the corresponding acyl chloride with near-quantitative conversion.

Amide Coupling

The acyl chloride is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A representative procedure from PMC2968942 demonstrates stirring the mixture in dichloromethane at room temperature for 20 hours, followed by aqueous workup to isolate the carboxamide product in 65–70% yield.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors have been proposed to enhance efficiency. Key adaptations include:

  • Microreactor Technology : Reduces reaction time for pyrazole cyclization from 12 hours to 30 minutes via enhanced heat transfer.
  • Green Chemistry Principles : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in amide coupling reduces environmental impact while maintaining 68% yield.
  • Crystallization Optimization : Use of antisolvent (n-heptane) precipitation achieves >99% purity by removing residual benzylamine.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • NMR : Key signals include δ 1.35 (t, J=7.0 Hz, OCH2CH3), δ 4.02 (q, J=7.0 Hz, NCH2CH3).
  • Mass Spectrometry : m/z 304.2 [M+H]+ (calculated 303.36).

Challenges and Alternative Routes

Competing Alkylation

The N-1 ethyl and O-3 ethoxy groups may undergo transalkylation under basic conditions. Mitigation strategies include using bulky bases (e.g., DBU) and low temperatures.

Enzymatic Amination

Recent patents disclose a biocatalytic approach using lipases to catalyze the amide bond formation, achieving 55% yield but with superior enantiomeric purity (>99% ee).

Yield Comparison Across Methods

Method Yield (%) Purity (%) Source
Classical alkylation 78 95
Flow chemistry 85 98
Enzymatic coupling 55 99

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an alkyl halide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulation of signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Core Structural Variations

The compound’s key structural features are compared to similar derivatives below:

Compound Name (CAS No./Identifier) Pyrazole Substituents Carboxamide Substituent Molecular Weight (g/mol) Primary Application
3-Ethoxy-1-ethyl-N-(2-methoxybenzyl)-... 3-ethoxy, 1-ethyl 2-methoxybenzyl 267.32 (calc. from C₁₃H₂₁N₃O₃) Unknown (research compound)
Fluxapyroxad (BASF Imbrex) 3-difluoromethyl, 1-methyl Biphenyl-trifluorophenyl 359.4 (C₁₈H₁₃F₅N₂O) Fungicide
Penthiopyrad (N-12870-100MG) 3-trifluoromethyl, 1-methyl 2-(1,3-dimethylbutyl)-3-thienyl 359.4 (C₁₆H₂₀F₃N₃OS) Fungicide
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-... 3-methylthio, 5-arylideneamino 4-(3-oxomorpholino)phenyl ~350–400 (estimated) Antimalarial/antimicrobial
3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-... 3-ethoxy, 1-ethyl 5-mercapto-1,3,4-thiadiazol-2-yl Not specified Medicinal research

Key Observations :

  • The 2-methoxybenzyl group in the target compound distinguishes it from agrochemical analogs like Fluxapyroxad and Penthiopyrad, which feature bulkier aromatic substituents (e.g., biphenyl or thienyl groups) .
  • Ethoxy and ethyl groups on the pyrazole ring are less common in commercial fungicides, which often prioritize fluorinated substituents (e.g., difluoromethyl or trifluoromethyl) for enhanced bioactivity and stability .

Agrochemical Analogs

  • Fluxapyroxad : Exhibits systemic fungicidal activity with low bioaccumulation (BCF 36–37 in fish) and environmental persistence, attributed to its fluorinated substituents and biphenyl group .
  • Penthiopyrad : A succinate dehydrogenase inhibitor (SDHI) fungicide, leveraging the trifluoromethyl group for enhanced binding affinity and metabolic stability .

Pharmaceutical Analogs

  • Morpholino-linked derivatives: Demonstrated efficacy against Plasmodium falciparum (malaria parasite) and bacterial/fungal pathogens, likely due to the 3-oxomorpholino group’s ability to modulate solubility and target engagement .
  • Thiadiazolyl analogs: The thiadiazole ring in compounds like 3-ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-...

Comparison with Target Compound :
The absence of fluorinated or sulfur-rich groups in the target compound suggests distinct physicochemical properties. Its 2-methoxybenzyl group may improve blood-brain barrier penetration or receptor selectivity, but further biological data are needed to confirm applications .

Environmental and Physicochemical Properties

Property 3-Ethoxy-1-ethyl-N-(2-methoxybenzyl)-... Fluxapyroxad Penthiopyrad
Water Solubility Likely moderate (ethoxy and benzyl groups) Low (lipophilic) Low (trifluoromethyl)
Bioaccumulation (BCF) Not tested 36–37 (low) Not reported
Biodegradability Unknown Not readily biodegradable Not reported

Notes:

  • The ethoxy and methoxy groups in the target compound may enhance solubility compared to fully fluorinated analogs but reduce membrane permeability .

Biological Activity

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 278.32 g/mol

The structural representation is essential for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The use of various reagents and conditions can significantly affect the yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. The compound has been evaluated against several cancer cell lines, demonstrating varied efficacy.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
HCT116 (Colon Cancer)3.8
A549 (Lung Cancer)4.5

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice implanted with tumor cells. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound inhibits specific kinases involved in cell proliferation pathways. This inhibition was confirmed through Western blot analysis, which showed decreased phosphorylation of key signaling proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with substituted benzyl amines. Key steps include:

  • Intermediate formation : Ethylation and ethoxylation of the pyrazole core under controlled temperatures (50–80°C) using solvents like DMF or THF .
  • Coupling reactions : Amide bond formation between the pyrazole-4-carboxylic acid derivative and 2-methoxybenzylamine, often catalyzed by EDCI/HOBt or DCC .
  • Critical conditions : Optimize solvent polarity (e.g., DMF for solubility), reaction time (3–5 hours for coupling), and purification via column chromatography or recrystallization to achieve >80% yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., ethoxy at C3, ethyl at N1) and methoxybenzyl group integration .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm the carboxamide backbone .
  • FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates, with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the methoxybenzyl moiety’s affinity for aromatic binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the coupling of the pyrazole core with 2-methoxybenzylamine?

  • Methodological Answer :

  • Solvent screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the amine .
  • Catalyst selection : Use Pd/C (2–5 mol%) for Buchwald-Hartwig coupling in inert atmospheres to reduce side reactions .
  • Temperature gradients : Perform kinetic studies (e.g., 25°C vs. 60°C) to balance reaction rate and decomposition .

Q. How can computational modeling (e.g., DFT or molecular docking) guide the rational design of derivatives with improved target binding affinity?

  • Methodological Answer :

  • DFT calculations : Analyze electron density maps to identify sites for electrophilic substitution (e.g., replacing ethoxy with electron-withdrawing groups) .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) to prioritize substituents that enhance hydrogen bonding (e.g., -CF₃ at C5) .
  • MD simulations : Assess conformational stability of derivatives in solvated environments to predict pharmacokinetics .

Q. What strategies resolve contradictory bioactivity data observed across enzyme inhibition assays?

  • Methodological Answer :

  • Assay validation : Confirm enzyme purity (SDS-PAGE) and substrate specificity using positive controls (e.g., staurosporine for kinases) .
  • Data normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers from dose-response curves .
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. What synthetic strategies enable regioselective functionalization of the pyrazole ring without disrupting the carboxamide group?

  • Methodological Answer :

  • Protecting groups : Temporarily protect the carboxamide with Boc or Fmoc during halogenation (e.g., NBS for C5 bromination) .
  • Metal-mediated reactions : Use Cu(I)-catalyzed click chemistry for triazole incorporation at C3 while preserving the ethoxy group .
  • Microwave-assisted synthesis : Shorten reaction times for Suzuki-Miyaura couplings (e.g., boronic acid at C4) to minimize side reactions .

Methodological Considerations

  • Data Reproducibility : Document solvent batch effects (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability .
  • Structural Analogues : Compare bioactivity with compounds like N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-pyrazole-4-carboxamide to identify substituent-dependent trends .
  • Safety Protocols : Handle intermediates (e.g., azides) with Schlenk lines due to explosion risks .

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